

# A Comparative Meta-Analysis of Cardiovascular Outcomes of SGLT2 Inhibitors, Including Ertugliflozin

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## Compound of Interest

Compound Name: Ertugliflozin pidolate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular outcomes associated with Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on ertugliflozin and its standing relative to other drugs in its class. The information is based on data from major cardiovascular outcome trials (CVOTs) and subsequent meta-analyses, offering a valuable resource for researchers and professionals in drug development.

## Comparative Efficacy: A Tabular Summary of Cardiovascular Outcomes

The following tables summarize the primary cardiovascular outcomes from the landmark clinical trials for four major SGLT2 inhibitors: ertugliflozin (VERTIS CV), dapagliflozin (DECLARE-TIMI 58), empagliflozin (EMPA-REG OUTCOME), and canagliflozin (CANVAS Program).

Table 1: Comparison of Major Adverse Cardiovascular Events (MACE)

Trial (Drug)	N	Primary MACE Endpoint	Hazard Ratio (95% CI)	P-value for Superiority
VERTIS CV (Ertugliflozin)	8,246	CV death, nonfatal MI, or nonfatal stroke	0.97 (0.85-1.11)	<0.001 for non-inferiority
DECLARE-TIMI 58 (Dapagliflozin)	17,160	CV death, MI, or ischemic stroke	0.93 (0.84-1.03)	0.17
EMPA-REG OUTCOME (Empagliflozin)	7,020	CV death, nonfatal MI, or nonfatal stroke	0.86 (0.74-0.99)	0.04
CANVAS Program (Canagliflozin)	10,142	CV death, nonfatal MI, or nonfatal stroke	0.86 (0.75-0.97)	0.02

MACE definitions varied slightly across trials.

Table 2: Comparison of Hospitalization for Heart Failure (HHF)

Trial (Drug)	N	HHF Endpoint	Hazard Ratio (95% CI)	P-value
VERTIS CV (Ertugliflozin)	8,246	First HHF	0.70 (0.54-0.90)	0.006
DECLARE-TIMI 58 (Dapagliflozin)	17,160	CV death or HHF	0.83 (0.73-0.95)	0.005
EMPA-REG OUTCOME (Empagliflozin)	7,020	HHF	0.65 (0.50-0.85)	<0.001
CANVAS Program (Canagliflozin)	10,142	HHF	0.67 (0.52-0.87)	-

Table 3: Comparison of Cardiovascular (CV) Death

Trial (Drug)	N	CV Death Endpoint	Hazard Ratio (95% CI)	P-value
VERTIS CV (Ertugliflozin)	8,246	CV death	0.92 (0.77-1.11)	-
DECLARE-TIMI 58 (Dapagliflozin)	17,160	CV death	-	-
EMPA-REG OUTCOME (Empagliflozin)	7,020	CV death	0.62 (0.49-0.77)	<0.001
CANVAS Program (Canagliflozin)	10,142	CV death	-	-

## Experimental Protocols of Key Cardiovascular Outcome Trials

The methodologies of the pivotal CVOTs for SGLT2 inhibitors share common features but also have distinct differences that are important for interpreting their results.

### VERTIS CV (Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial)

- Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes (T2D) and established atherosclerotic cardiovascular disease (ASCVD).[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.[2]
- Participants: 8,246 patients with T2D and established ASCVD.[2][3]

- Intervention: Patients were randomized 1:1:1 to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily, in addition to standard of care.[3]
- Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke.[2][4]
- Statistical Analysis: The primary hypothesis was that ertugliflozin is non-inferior to placebo for MACE.[4] A Cox proportional-hazards model was used to analyze the time-to-event data.

## DECLARE-TIMI 58 (Dapagliflozin Effect on CardiovascuLAR Events)

- Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with T2D with or without established ASCVD.[5]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
- Participants: 17,160 patients with T2D, including those with established ASCVD and those with multiple risk factors for ASCVD.[6]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.
- Primary Endpoints: The trial had two co-primary efficacy endpoints: 1) MACE (a composite of CV death, MI, or ischemic stroke) and 2) a composite of CV death or hospitalization for heart failure.[6][7]
- Statistical Analysis: The trial was designed to test for both non-inferiority and superiority for MACE and for superiority for the composite of CV death or HHF.[6][8]

## EMPA-REG OUTCOME (Empagliflozin Cardiovascular Outcome Event Trial in Type 2 Diabetes Mellitus Patients)

- Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with T2D at high cardiovascular risk.

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 7,020 patients with T2D and established cardiovascular disease.[\[9\]](#)
- Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.
- Primary Endpoint: A composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE).  
[\[10\]](#)
- Statistical Analysis: The primary analysis was a non-inferiority comparison of the pooled empagliflozin group versus the placebo group.[\[11\]](#) If non-inferiority was met, a test for superiority was performed.[\[11\]](#)

## CANVAS Program (Canagliflozin Cardiovascular Assessment Study)

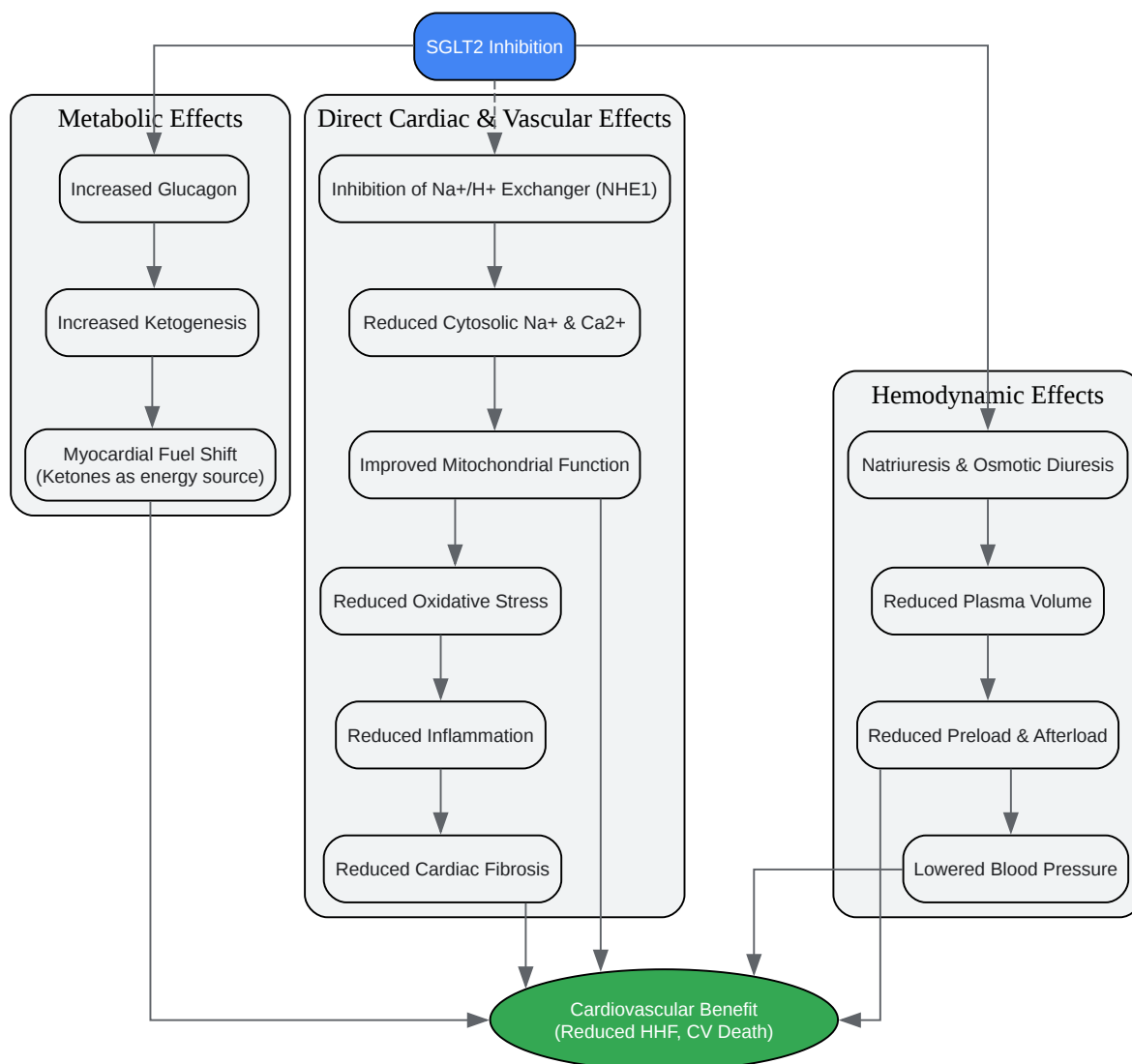
- Objective: To assess the cardiovascular safety and efficacy of canagliflozin in patients with T2D and high cardiovascular risk.[\[12\]](#)
- Study Design: An integrated analysis of two trials, CANVAS and CANVAS-R (renal outcomes).[\[13\]](#)
- Participants: 10,142 patients with T2D and a history of or at high risk for cardiovascular disease.[\[14\]](#)
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo daily.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal MI, or nonfatal stroke.[\[12\]](#)
- Statistical Analysis: The primary analysis was a prespecified integrated analysis of data from both the CANVAS and CANVAS-R trials.[\[15\]](#) A Cox proportional-hazards model was used to assess the time to the first MACE event.

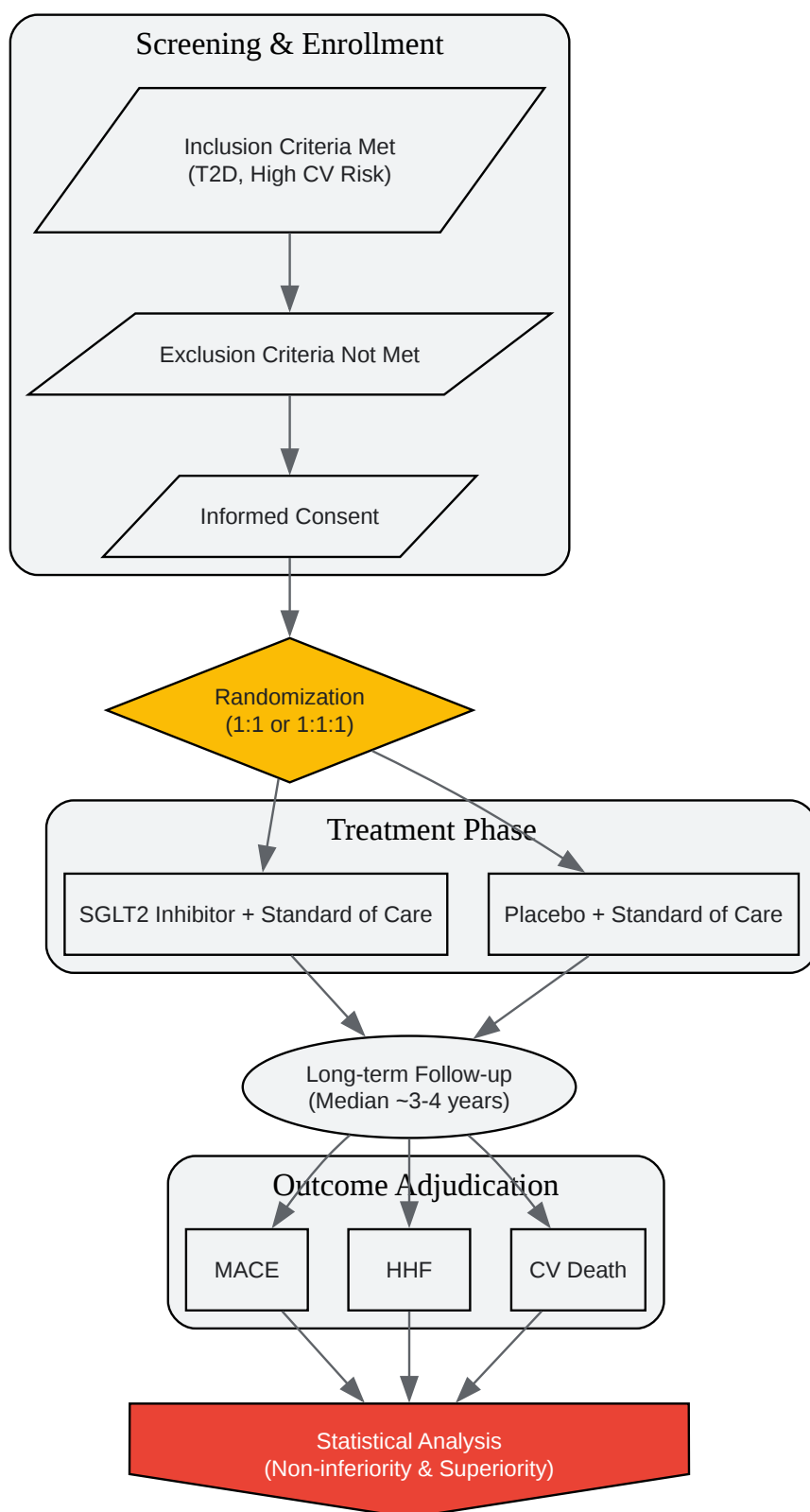
## Proposed Signaling Pathways and Experimental Workflows

The cardiovascular benefits of SGLT2 inhibitors are believed to extend beyond their glucose-lowering effects. Several signaling pathways and mechanisms have been proposed.

### Proposed Cardioprotective Signaling Pathways of SGLT2 Inhibitors

SGLT2 inhibitors are thought to exert their cardiovascular benefits through a variety of mechanisms, including hemodynamic, metabolic, and direct cardiac effects.





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